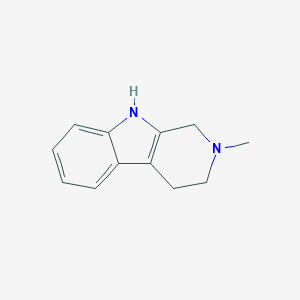

2-Methyltryptoline

Overview

Description

1, 2, 3, 4-Tetrahydro-2-methyl-b-carboline, also known as 2-methyl-1, 2, 3, 4-tetrahydro-beta-carboline or 2-methyltryptoline, belongs to the class of organic compounds known as beta carbolines. Beta carbolines are compounds containing a 9H-pyrido[3, 4-b]indole moiety. 1, 2, 3, 4-Tetrahydro-2-methyl-b-carboline exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 1, 2, 3, 4-tetrahydro-2-methyl-b-carboline is primarily located in the cytoplasm. Outside of the human body, 1, 2, 3, 4-tetrahydro-2-methyl-b-carboline can be found in fruits. This makes 1, 2, 3, 4-tetrahydro-2-methyl-b-carboline a potential biomarker for the consumption of this food product.

Scientific Research Applications

Neurobiology : In the study of functional neural pathways, enzymatic preparations from the human brain were found to convert tryptamine to tryptoline, and similar compounds such as N-methyltryptamine and 5-hydroxytryptamine yield 1-methyltryptoline and 5-hydroxytryptoline respectively. These findings suggest potential roles for these compounds in brain chemistry and function (Kennedy et al., 1975), (Wyatt et al., 1975).

Chemical Synthesis and Analysis : Research on 2-methyl-4-quinolinol (related to 2-Methyltryptoline) explores efficient, solvent-free synthesis methods, including spectroscopic investigations and computational studies. This research is crucial for the synthesis of complex organic molecules, which have various applications in chemical and pharmaceutical industries (Pourmousavi et al., 2016).

Pharmacology and Drug Development : In pharmacological studies, compounds like ABT-089, which is a nicotinic acetylcholine receptor ligand related to this compound, have shown positive effects in cognitive enhancement and anxiolytic activity. These findings are significant for the development of treatments for cognitive disorders (Lin et al., 1997), (Lin et al., 1997).

Materials Science : The study of poly(2-methyl-2-oxazoline)s, closely related to this compound, in pharmaceutical applications has shown promise. These polymers are strong candidates for developing new polymeric therapeutics and have unique hydrodynamic properties important for their behavior in solutions (Grube et al., 2018), (Hahn et al., 2019), (Hahn et al., 2020).

Mechanism of Action

Target of Action

2-Methyltryptoline is a derivative of tryptoline . Tryptolines, including this compound, are known to be competitive selective inhibitors of the enzyme monoamine oxidase type A (MAO-A) . MAO-A is an enzyme that catalyzes the oxidative deamination of monoamines, playing a key role in the metabolism of neurotransmitters such as serotonin and norepinephrine.

Mode of Action

As a competitive inhibitor, this compound binds to the active site of MAO-A, preventing the substrate (monoamines) from binding to the enzyme . This inhibition reduces the breakdown of monoamines, leading to an increase in their concentrations in the synaptic cleft, which can enhance neurotransmission.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the monoamine neurotransmitter pathway . By inhibiting MAO-A, this compound affects the metabolism of monoamines, leading to increased levels of these neurotransmitters in the brain. This can have various downstream effects, potentially influencing mood, anxiety, and other neurological functions.

Pharmacokinetics

Like other tryptolines, it is likely to be absorbed in the gastrointestinal tract after oral administration, metabolized primarily in the liver (where mao-a is abundant), and excreted in the urine . The compound’s ADME properties and their impact on bioavailability remain to be fully elucidated.

Result of Action

The inhibition of MAO-A by this compound leads to increased levels of monoamine neurotransmitters in the brain . This can result in various physiological effects, depending on the specific neurotransmitters involved. For example, increased levels of serotonin can lead to mood elevation, while increased levels of norepinephrine can lead to increased alertness and arousal.

Biochemical Analysis

Cellular Effects

. For instance, tryptolines are competitive selective inhibitors of the enzyme monoamine oxidase type A (MAO-A) . This suggests that 2-Methyltryptoline may also interact with enzymes and influence cellular processes.

Dosage Effects in Animal Models

. Thus, knowledge of metabolism is a key factor in finding a suitable test system in advance and, if necessary, in critically questioning the results obtained .

Metabolic Pathways

. Three major tryptophan metabolic pathways are serotonin, indole, kynurenine and related derivatives .

Transport and Distribution

. Normally, the metabolism decreases pharmacological effect but sometimes metabolism produces toxic metabolites or active metabolites .

Subcellular Localization

Properties

IUPAC Name |

2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14/h2-5,13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFKCNJIUXPJAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156838 | |

| Record name | 2-Methyltryptoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,2,3,4-Tetrahydro-2-methyl-b-carboline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13100-00-0 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydro-β-carboline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13100-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltryptoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013100000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyltryptoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydro-2-methyl-b-carboline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

216 - 218 °C | |

| Record name | 1,2,3,4-Tetrahydro-2-methyl-b-carboline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

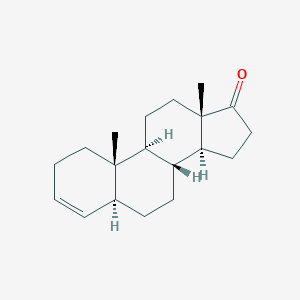

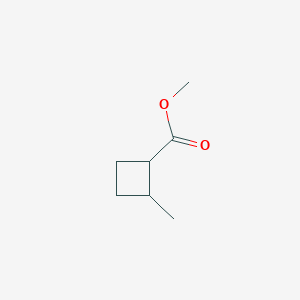

Synthesis routes and methods

Procedure details

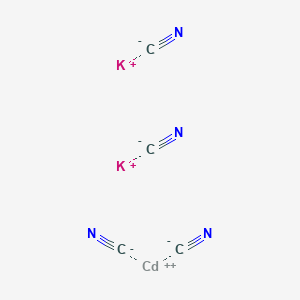

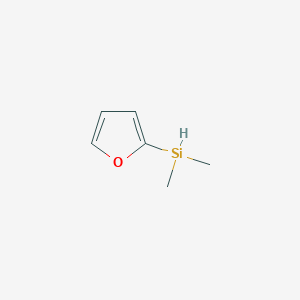

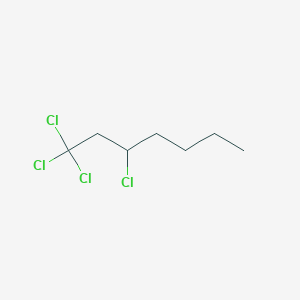

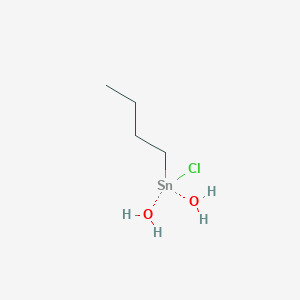

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

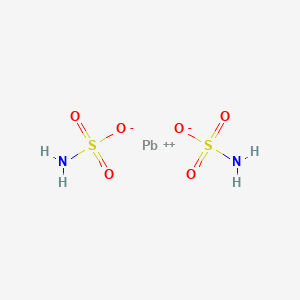

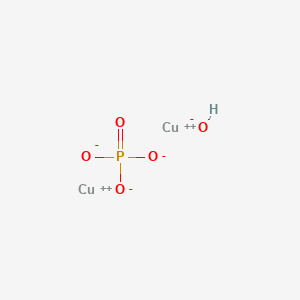

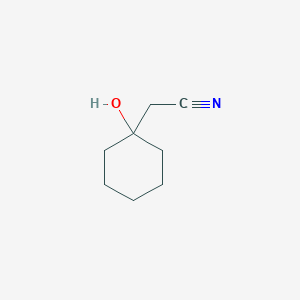

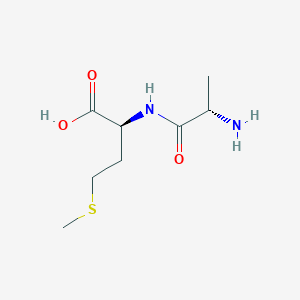

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.